Sodium hexafluorophosphate

Description

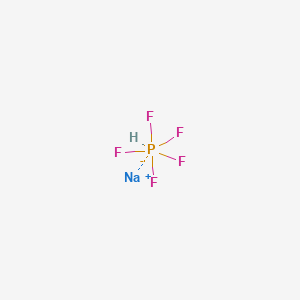

Structure

2D Structure

Properties

InChI |

InChI=1S/F5HP.Na/c1-6(2,3,4)5;/h6H;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIPFFZWCCMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[PH-](F)(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5HNaP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.9635 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21324-39-0 | |

| Record name | Sodium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextualization of Sodium Ion Batteries Sibs in Next Generation Electrochemical Energy Storage

Sodium-ion batteries are increasingly viewed as an attractive alternative to lithium-ion batteries, particularly for applications where energy density is a less critical factor than cost and sustainability, such as large-scale grid storage. d-nb.info The fundamental operating principle of SIBs is similar to that of LIBs, involving the shuttling of sodium ions between a cathode and an anode during charge and discharge cycles. The vast availability of sodium resources makes SIBs a more sustainable and economically viable option for stationary energy storage, which is crucial for stabilizing power grids that incorporate intermittent renewable energy sources like solar and wind. acs.org

Role of Electrolyte Chemistry in Sodium Ion Battery Performance and Longevity

The electrolyte is a critical component of any battery, acting as the medium for ion transport between the positive and negative electrodes. researchgate.net The composition of the electrolyte significantly influences key performance metrics of a sodium-ion battery, including its ionic conductivity, electrochemical stability window, and the formation of stable interfacial layers on the electrode surfaces. acs.orgdiva-portal.org An ideal electrolyte should exhibit high ionic conductivity to ensure rapid charge and discharge capabilities, a wide electrochemical stability window to be compatible with high-voltage cathode materials, and should facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. researchgate.netrsc.org These interphases are crucial for preventing continuous electrolyte decomposition and ensuring the long-term cycling stability and safety of the battery. nih.govosti.gov

Overview of Sodium Hexafluorophosphate As a Benchmark Electrolyte Salt

Novel Synthetic Routes for Battery-Grade this compound

The development of scalable and sustainable synthetic routes for high-purity this compound is critical for the advancement of sodium-ion battery technology. nih.govmobilityforesights.com Traditional synthesis methods often involve hazardous reagents and can result in impurities that are detrimental to battery performance.

PCl₅ + NaCl + 6HF → NaPF₆ + 6HCl wikipedia.org

However, this method utilizes highly corrosive and toxic HF. Another approach involves reacting sodium hydroxide (B78521) with hydrogen hexafluorophosphate. scribd.com

More recently, novel synthetic routes are being explored to produce battery-grade NaPF₆ with higher purity and in a more sustainable manner. A promising method involves the reaction of ammonium (B1175870) hexafluorophosphate (NH₄PF₆) with sodium metal in a tetrahydrofuran (B95107) (THF) solvent. nih.govresearchgate.net This multi-gram scale synthesis has been shown to generate electrolyte salt without the common impurities found in commercially available material. nih.govmobilityforesights.com The absence of insoluble sodium fluoride (NaF), a common byproduct of hydrolysis, allows for the preparation of highly concentrated and accurate electrolyte solutions. nih.govresearchgate.net

Another innovative approach is a mechanochemical synthesis where dry ammonium hexafluorophosphate is ground with sodium metal. researchgate.netresearchgate.net This solvent-free method is rapid, with gram-scale synthesis completed in about 30 minutes, and does not require subsequent purification steps. researchgate.netresearchgate.net This process avoids the use of HF and minimizes the formation of hydrolysis-related impurities. researchgate.net

Aqueous solution-based syntheses are also being investigated to improve safety and yield. One such method involves the reaction of a HₓPOᵧFz aqueous solution with hydrofluoric acid and a sodium fluoride complex (NaF·rHF).

Challenges in Achieving High Purity this compound for Electrochemical Applications

A significant challenge in the production of NaPF₆ for battery applications is achieving the required high level of purity. Impurities can have a deleterious effect on battery performance. researchgate.net The high susceptibility of the hexafluorophosphate anion (PF₆⁻) to hydrolysis is a major concern, as it leads to the formation of harmful byproducts. researchgate.net

Even trace amounts of water, often found in battery-grade carbonate solvents (<20 ppm), can lead to the degradation of NaPF₆. osti.govosti.gov This hydrolysis is an autocatalytic process that produces hydrofluoric acid (HF). osti.gov The presence of HF is highly detrimental as it can corrode electrode materials and degrade other electrolyte components. researchgate.net

The reaction of LiPF₆ with water in battery electrolytes has been shown to produce HF and HPO₂F₂ as the main products. acs.org The kinetics of this hydrolysis are complex and depend on the solvent environment. acs.org Interestingly, the PF₆⁻ anion is relatively stable in pure water due to solvation, but its susceptibility to hydrolysis increases in the electrolyte environment where it is less solvated. nih.govacs.org The Lewis acidity of the counter-ion also plays a role, with the rate of PF₆⁻ hydrolysis decreasing in the order of Li⁺ > Na⁺ > K⁺. nih.gov

The thermal stability of NaPF₆ is another important factor. The salt can decompose at elevated temperatures. For instance, the thermal decomposition of this compound may be effected at around 400°C. google.com

Analysis of Impurity Profiles and their Impact on Electrolyte Stability and Performance

The purity of the NaPF₆ salt significantly influences the stability and performance of the electrolyte in sodium-ion batteries. mdpi.com Common impurities such as NaF, HF, and residual solvents can negatively affect the electrochemical performance. researchgate.net

Studies have shown that the degradation dynamics at the sodium metal-electrolyte interface are different in more concentrated electrolytes (>2 M), suggesting that higher concentrations, achievable with high-purity NaPF₆, may be beneficial for battery performance. nih.govmobilityforesights.comresearchgate.net The use of electrolyte additives can also play a crucial role in mitigating the effects of impurities and improving electrolyte stability. For instance, fluoroethylene carbonate (FEC) is known to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which can inhibit detrimental reactions. mdpi.com Another additive, 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2), has been shown to act as an HF scavenger, improving the shelf life of electrolytes that may be exposed to moisture. osti.govosti.govresearchgate.net

The choice of electrolyte salt is also critical. While sodium perchlorate (B79767) (NaClO₄) is another common salt used in academic studies, NaPF₆-based electrolytes have shown superior performance at high rates. rsc.org This is partly attributed to the decomposition of the PF₆⁻ anion to form a stable, inorganic-rich cathode-electrolyte interphase (CEI). rsc.org

Interactive Data Table: Common Impurities in NaPF₆ and their Effects

| Impurity | Chemical Formula | Source | Impact on Battery Performance |

| Sodium Fluoride | NaF | Hydrolysis of NaPF₆ | Insoluble, causes issues with electrolyte concentration accuracy. nih.govresearchgate.net |

| Hydrofluoric Acid | HF | Hydrolysis of NaPF₆ in the presence of water. osti.govresearchgate.net | Corrodes electrodes, degrades electrolyte components. researchgate.net |

| Difluorophosphoric acid | HPO₂F₂ | Hydrolysis of NaPF₆. acs.org | Contributes to electrolyte degradation. |

| Organophosphates | - | Reaction of PF₆⁻ degradation products with carbonate solvents. osti.govresearchgate.net | Detrimental to the performance of sodium-ion batteries. osti.gov |

Solvation Structures and Ion-Solvent Interactions in NaPF6 Electrolyte Systems

The way in which sodium ions (Na+) and hexafluorophosphate anions (PF6-) interact with the surrounding solvent molecules, known as solvation, dictates many of the electrolyte's key properties. The structure of these solvation shells influences everything from ionic conductivity to the stability of the electrode-electrolyte interface.

Spectroscopic Probes of Na+ and PF6- Solvation Shells

Spectroscopic techniques are powerful tools for elucidating the local environment of ions in solution. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are frequently employed to probe the solvation shells of Na+ and PF6-.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local chemical environment of specific nuclei. mdpi.com Multinuclear NMR studies, including ¹H, ¹⁹F, ²³Na, and ³¹P NMR, can provide detailed information about ion-solvent and ion-ion interactions. osti.govresearchgate.net For instance, changes in the chemical shifts of solvent nuclei can indicate their involvement in the Na+ solvation shell. Similarly, ³¹P NMR is used to track the state of the PF6- anion and can detect the formation of degradation products. osti.govresearchgate.net The purity of NaPF6 salt and the absence of impurities like hydrofluoric acid (HF) can also be confirmed using multinuclear NMR. cam.ac.uk

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of the solvent and the PF6- anion. Changes in the vibrational modes of the solvent molecules upon the addition of NaPF6 can reveal which functional groups are interacting with the Na+ ions. For example, shifts in the C-O stretching bands of carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) indicate their coordination to Na+. researchgate.net The symmetry of the PF6- anion can be affected by ion pairing, which is observable as changes in the P-F stretching modes in both FTIR and Raman spectra. researchgate.netmdpi.comresearchgate.net For example, FTIR spectroscopy has been used to study the interaction between PF6- and sodium in various carbonate-based solvents, with interpretations aided by computational models. researchgate.net

Computational Modeling of Solvation Structures

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights that complement experimental findings. acs.orgresearchgate.net

Density Functional Theory (DFT) calculations are used to investigate the geometries and energies of small ion-solvent clusters, providing a detailed picture of the primary solvation shell. diva-portal.orgscientific.netresearchgate.net These calculations can predict the most stable configurations of Na+ with various solvent molecules and the PF6- anion, helping to interpret experimental spectroscopic data. researchgate.netcsic.es For example, DFT has been used to study the interactions between Agar-Agar and NaPF6 in solid biopolymer electrolytes. scientific.netresearchgate.net

Molecular Dynamics (MD) simulations allow for the study of larger systems over time, providing a dynamic view of the electrolyte structure. diva-portal.orgnih.govrsc.org MD simulations can predict properties like radial distribution functions (RDFs), which describe the probability of finding a solvent molecule or another ion at a certain distance from a central ion. researchgate.netnih.govrsc.orgchalmers.se From RDFs, coordination numbers (the number of nearest neighbors) can be calculated, offering a quantitative measure of the solvation shell composition. researchgate.netrsc.orgchalmers.se MD simulations have shown that in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), the Na+ solvation shell is more structured than that of the PF6- anion. karazin.ua These simulations also reveal the existence of different types of ion aggregates, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). diva-portal.orgscispace.com

A study combining neutron total scattering and empirical potential structure refinement for a NaPF6 solution in diglyme (B29089) showed that 82% of the sodium ions are bound as Na+(diglyme)2 complexes, with the remainder forming various contact ion pairs. scispace.comresearchgate.net This specific solvation structure is believed to be crucial for the intercalation of sodium into graphite. scispace.com

Impact of Solvent Mixtures and Compositions on Solvation Dynamics

The composition of the solvent system, often a mixture of different organic carbonates, has a profound impact on the solvation structure and dynamics. Different solvents possess varying dielectric constants, viscosities, and abilities to donate electrons, all of which influence their interaction with Na+ and PF6- ions.

In mixed solvent systems, such as EC and DMC, a phenomenon known as preferential solvation can occur, where the Na+ ion is selectively solvated by one solvent component over the other. tue.nl Generally, EC, with its higher dielectric constant and polarity, is a better solvent for Na+ than linear carbonates like DMC. MD simulations have shown that the Na+ solvation shell in EC:DMC mixtures is enriched in EC molecules. rsc.org

The concentration of the NaPF6 salt also plays a crucial role. At low concentrations, the ions are well-separated and surrounded by solvent molecules. As the concentration increases, the number of solvent molecules per ion decreases, leading to a higher probability of ion pairing and the formation of larger ionic aggregates. chalmers.seacs.org This change in speciation from predominantly solvent-separated ions to a significant fraction of contact ion pairs and aggregates directly affects the electrolyte's transport properties. chalmers.se

Ionic Transport Properties and Their Determinants in NaPF6 Solutions

The ability of an electrolyte to efficiently transport sodium ions between the electrodes is a critical factor for battery performance, particularly at high charge and discharge rates. The key transport properties are ionic conductivity, ion self-diffusion coefficients, and the Na+ transference number.

Investigation of Ionic Conductivity Profiles Across Varying Concentrations and Temperatures

Ionic conductivity is a measure of an electrolyte's ability to conduct electric current via the movement of ions. It is influenced by the concentration of charge carriers, their mobility, and the viscosity of the medium.

Concentration Dependence: The ionic conductivity of NaPF6 electrolytes typically exhibits a bell-shaped curve as a function of salt concentration. acs.orgresearchgate.netnih.govresearchgate.net Starting from a dilute solution, the conductivity increases with concentration as the number of charge carriers increases. However, beyond a certain point, typically around 1 M, the conductivity begins to decrease. nih.govrsc.org This decrease is attributed to several factors, including increased electrolyte viscosity, which impedes ion movement, and the formation of ion pairs and larger aggregates that are less mobile and reduce the number of effective charge carriers. tue.nlnih.gov For example, in an EC:DMC (30:70 wt%) solvent mixture, the highest ionic conductivity for NaPF6 was observed at a concentration of 0.6 M. researchgate.net

Temperature Dependence: The ionic conductivity of NaPF6 electrolytes increases with temperature. researchgate.netnih.govmdpi.comresearchgate.net This is primarily due to the decrease in electrolyte viscosity at higher temperatures, which allows for greater ion mobility. tue.nl The temperature dependence of ionic conductivity often follows the Vogel-Tammann-Fulcher (VTF) equation, which describes the transport properties of liquids and polymers. researchgate.netlidsen.com Studies on NaPF6 in various solvent mixtures like EC:DEC, EC:DMC, and EC:DME have shown that while conductivity generally decreases at lower temperatures, the extent of this decrease and the temperature at which phase transitions occur vary with the solvent composition. mdpi.com For instance, 1 M NaPF6 in EC:DMC showed the best performance between -20 °C and +20 °C. mdpi.com

The table below presents a selection of reported ionic conductivity values for different NaPF6 electrolyte systems.

| Electrolyte System | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| NaPF6 in EC:DMC (30:70 wt%) | 0.6 | Ambient | 6.8 |

| NaPF6 in EC:DMC (30:70 wt%) | 1.0 | Ambient | ~5.0 |

| NaPF6 in TMP + 10 vol% FEC | 0.8 | 25 | 5.41 |

| NaPF6 in EC/DEC (1:1) | 1.0 | 25 | 6.44 |

| PEO-NaPF6 (n=10) | - | 80 | 0.63 |

EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, TMP: Trimethyl Phosphate (B84403), FEC: Fluoroethylene Carbonate, DEC: Diethyl Carbonate, PEO: Poly(ethylene oxide)

Determination of Ion Self-Diffusion Coefficients and Transference Numbers

Ion Self-Diffusion Coefficients: The self-diffusion coefficient of an ion quantifies its random thermal motion within the electrolyte. These coefficients can be measured experimentally using techniques like pulsed-field gradient NMR (PFG-NMR) and are also accessible through MD simulations. researchgate.netnih.gov In general, the diffusion coefficients of both Na+ and PF6- decrease with increasing salt concentration due to the rise in viscosity and increased ion-ion interactions. nih.gov They also increase with temperature. nih.gov MD simulations have indicated that the Na+ ion often has a slightly lower mobility compared to the PF6- anion. nih.gov

Transference Number: The transference number of the sodium ion (tNa+) represents the fraction of the total ionic current carried by the Na+ ions. An ideal electrolyte would have a tNa+ of 1, meaning that only the cations are mobile. In reality, both cations and anions move under an electric field, and tNa+ is typically less than 0.5 in liquid electrolytes. rsc.org A low transference number can lead to the formation of concentration gradients within the electrolyte during battery operation, which can limit power output and lead to uneven current distribution.

The cation transference number has been observed to decrease with increasing salt concentration. For example, in NaPF6 in a 1:1 v/v mixture of two carbonate solvents, the transference number was found to decrease from approximately 0.5 at 0.1 M to about 0.3 at 2 M. rsc.org This decrease is linked to the increased formation of mobile anionic clusters at higher concentrations.

The following table summarizes key transport properties for NaPF6 electrolytes from various studies.

| Electrolyte System | Property | Value |

| NaPF6 in EC:DEC (1:1 v/v) | Cation Transference Number (0.1 M) | ~0.5 |

| NaPF6 in EC:DEC (1:1 v/v) | Cation Transference Number (2 M) | ~0.3 |

| PEO:NaPF6 | Cation Transference Number | 0.32 |

| Cross-linked PGE with 20 wt% NaPF6 | Ionic Conductivity (20 °C) | 1.33 x 10⁻³ S/cm |

| Cross-linked PGE with 20 wt% NaPF6 | Activation Energy | 0.10 eV |

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, PEO: Poly(ethylene oxide), PGE: Polymer Gel Electrolyte

Analysis of Ion Association Phenomena and Their Influence on Transport Kinetics

In this compound (NaPF₆) electrolytes, the dissociation of the salt into free sodium cations (Na⁺) and hexafluorophosphate anions (PF₆⁻) is incomplete. Instead, a dynamic equilibrium exists between fully dissociated ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). This phenomenon of ion association significantly governs the transport kinetics of the electrolyte system.

Spectroscopic studies have provided direct evidence of these associations. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy have identified absorbance peaks, such as the one at 740 cm⁻¹, which corresponds to the a1g mode of the PF₆⁻ anion and signifies the presence of both SSIPs and CIPs. researchgate.net The degree of ion association is influenced by several factors, including the solvent medium, salt concentration, and temperature. Research indicates that for glyme-based electrolytes, ion association becomes stronger as the solvent size decreases (e.g., in monoglyme vs. tetraglyme). researchgate.net Furthermore, increasing temperature can lead to stronger ion pairing, an effect attributed to the decrease in the dielectric constant of the solvents at higher temperatures. researchgate.net

The extent of ion association has a direct impact on the transport properties of the electrolyte, such as ionic conductivity and diffusion. Nuclear Magnetic Resonance (NMR) diffusometry measurements provide insights into this relationship. For instance, in certain carbonate-based electrolytes, similar self-diffusion coefficients for ²³Na and ¹⁹F at room temperature (298K) suggest significant cation-anion association. researchgate.net As the temperature increases, these diffusion coefficients tend to diverge, indicating a change in the association state. researchgate.net

| Comparative Salt Analysis | NaPF₆ exhibits superior salt dissociation and reduced ion-pairing compared to NaBF₄. | Leads to higher ionic conductivities for NaPF₆-based electrolytes, even in cases of comparable viscosity. | acs.org |

Solvent-Salt Interactions and Their Influence on Electrolyte Characteristics

The interactions between the NaPF₆ salt and the solvent molecules are critical in defining the electrolyte's fundamental properties, including its ionic conductivity, viscosity, and thermal stability. The choice of solvent dictates the solvation environment of the Na⁺ and PF₆⁻ ions, which in turn influences ion mobility and the degree of ion association.

Organic carbonates are the most commonly used solvents for NaPF₆ electrolytes. These include cyclic carbonates like ethylene carbonate (EC) and propylene (B89431) carbonate (PC), and linear carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). nih.govsirim.my EC, which is a solid at room temperature, is typically mixed with linear carbonates to create a liquid electrolyte with low viscosity. sirim.my The composition of the solvent mixture significantly impacts performance. For instance, binary mixtures of EC and DMC have been shown to yield higher ionic conductivity compared to EC:PC mixtures. sirim.my This is attributed to the lower viscosity and more favorable molecular orientation of DMC compared to the bulkier PC molecule, which can hinder ionic transfer. sirim.my The addition of DEC, despite its lower viscosity than DMC, can reduce ionic conductivity due to its larger molecular structure, which may decrease the orientational polarization in the electrolyte. sirim.my

The concentration of NaPF₆ in the solvent also plays a crucial role. Ionic conductivity does not increase linearly with concentration. Typically, it rises to a maximum value and then decreases. rsc.orgtue.nl For NaPF₆ in an EC:DEC mixture, the highest bulk conductivity of 8.8 mS cm⁻¹ was observed at a concentration of 1 M. rsc.org Increasing the concentration beyond this point leads to a drop in conductivity, which is a trade-off between the increased number of charge carriers and the corresponding sharp increase in solution viscosity and ion-ion interactions that impede mobility. rsc.org

Ether-based solvents, such as glymes (e.g., diglyme, tetraglyme), represent another important class of solvents. researchgate.netacs.org The solvation environment in ethers differs from that in carbonates. Studies combining glymes with phosphate-based co-solvents have shown that NaPF₆-based electrolytes exhibit remarkably higher ionic conductivities than those based on sodium tetrafluoroborate (B81430) (NaBF₄), even with comparable viscosities. acs.org This highlights the critical role of the solvent in promoting salt dissociation. acs.org However, the length of the glyme chain also has a detrimental effect, with longer chains (like tetraglyme) leading to higher viscosity and lower ionic conductivity compared to shorter chains (like diglyme). acs.org

The stability of the electrolyte is also a function of solvent-salt interactions. Traces of water in carbonate solvents can lead to the hydrolysis of the PF₆⁻ anion, a reaction that produces hydrofluoric acid (HF). researchgate.netelsevierpure.comosti.gov This degradation can occur even in battery-grade solvents with very low water content (<20 ppm) and has significant implications for the shelf-life and performance of sodium-ion batteries. researchgate.netelsevierpure.com

Table 2: Ionic Conductivity of 1M NaPF₆ in Various Solvent Systems at Room Temperature

| Solvent System (by volume/mole) | Ionic Conductivity (mS/cm) | Key Observation | Source(s) |

|---|---|---|---|

| EC:DMC (1:1) | 12.30 | High conductivity due to low viscosity of DMC. | sirim.my |

| EC:PC (1:1) | ~7.72 (for 0.8M) | Lower conductivity, attributed to higher viscosity and steric hindrance from PC. | sirim.my |

| EC:DEC (1:1) | 8.8 | A balance between charge carriers and viscosity. | rsc.org |

| EC:DMC (1:1) | 11.2 | Confirms high conductivity for this standard binary system. | rsc.org |

| EC₀.₄₅:PC₀.₄₅:DMC₀.₁₀ | 7.6 | Addition of PC increases viscosity and lowers conductivity compared to EC:DMC. | rsc.org |

| PC:EA (1:1) + 0.5 vol% VC | ~9.5 | Ethyl acetate (B1210297) (EA) as a co-solvent can yield high conductivity. | researchgate.net |

| Diglyme (G2)/TEP | ~6.0 | Ether/phosphate mixture shows good conductivity due to high salt dissociation. | acs.org |

| Tetraglyme (G4)/TEP | ~4.0 | Longer glyme chain increases viscosity, reducing conductivity. | acs.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | NaPF₆ |

| Ethylene Carbonate | EC |

| Propylene Carbonate | PC |

| Dimethyl Carbonate | DMC |

| Diethyl Carbonate | DEC |

| Ethyl Acetate | EA |

| Vinylene Carbonate | VC |

| Monoglyme | G1 |

| Diglyme | G2 |

| Tetraglyme | G4 |

| Triethyl Phosphate | TEP |

| Sodium bis(trifluoromethanesulfonimide) | NaTFSI |

| Sodium Tetrafluoroborate | NaBF₄ |

Degradation Pathways and Stability Studies of Napf6 Based Electrolytes

Hydrolysis Mechanisms and Formation of Decomposition Products

The primary degradation route for NaPF6 in an electrolyte is hydrolysis, a reaction initiated by the presence of even trace amounts of water. osti.govresearchgate.net This process leads to the formation of highly reactive and corrosive species, most notably hydrofluoric acid (HF). osti.goviaea.orgepa.govelsevierpure.comosti.gov The hydrolysis of the hexafluorophosphate (B91526) anion (PF6−) is understood to be an autocatalytic process. osti.gov

The initial reaction involves NaPF6 and water, leading to the formation of phosphorus oxyfluoride (POF3) and HF. This can be followed by further reactions with the carbonate solvents, like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), present in the electrolyte. These subsequent reactions can produce various organophosphate compounds and other byproducts. osti.goviaea.orgepa.govelsevierpure.comosti.gov For instance, the reaction of PF6- with water can be summarized as:

NaPF₆ + H₂O → NaF + POF₃ + 2HF

Impact of Trace Water Content on Electrolyte Stability and Performance

The presence of minute quantities of water, often at the parts-per-million (ppm) level, profoundly affects the stability of NaPF6-based electrolytes and, consequently, the battery's performance. osti.govresearchgate.net Water acts as a catalyst for the hydrolysis of NaPF6, setting off a chain of detrimental degradation reactions. osti.govfrontiersin.org

Key impacts of trace water content include:

Formation of Corrosive Species : As detailed above, water initiates the production of hydrofluoric acid (HF), which is highly corrosive to both the anode and cathode materials. osti.govfrontiersin.org This corrosion can lead to the dissolution of active materials and the degradation of the current collectors.

Increased Interfacial Resistance : The decomposition products can accumulate on the surface of the electrodes, forming a resistive layer that impedes the transport of sodium ions. This leads to increased cell polarization and reduced power capability.

Capacity Fade and Reduced Coulombic Efficiency : The continuous consumption of the electrolyte and the damage to the electrode materials result in a gradual loss of the battery's capacity over repeated charge-discharge cycles. researchgate.netfrontiersin.org Side reactions also lower the coulombic efficiency, as more charge is consumed in parasitic reactions rather than being stored. frontiersin.org

Studies have demonstrated a direct link between the water content of the electrolyte and the rate of performance degradation. For instance, in a NaNi₀.₄Fe₀.₂Mn₀.₄O₂/hard carbon full cell, the capacity dropped from 91 ± 0.5 mAh/g to 14 ± 2 mAh/g when the electrolyte contained 100 ppm of added water. researchgate.net This highlights the critical need for stringent moisture control during electrolyte preparation and cell assembly.

Role of Electrolyte Additives in Mitigating Degradation and Enhancing Stability

HF and Water Scavengers : Some additives are designed to react with and neutralize HF as it is formed, preventing it from damaging other cell components. For example, N,N-diethyltrimethylsilylamine (DETMSA) has been shown to act as a water scavenger, improving capacity retention significantly. frontiersin.org Another example is 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2), which has been identified as an effective HF scavenger. osti.goviaea.orgepa.govosti.gov The use of such scavengers can stabilize the electrolyte and extend the cycle life of the battery. researchgate.netfrontiersin.org Bis(2,2,2-trifluoroethyl) carbonate (BSTFA) is another additive that can remove both HF and H₂O. sciepublish.comsciepublish.com

Film-Forming Additives : Additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are known to form a stable solid electrolyte interphase (SEI) on the electrode surfaces. sciepublish.comsciepublish.commdpi.com A robust SEI layer can act as a physical barrier, preventing the electrolyte from coming into direct contact with the electrode material, thus suppressing further decomposition reactions. sciepublish.comsciepublish.com FEC, in particular, can be preferentially reduced to form a stable interface containing sodium fluoride (B91410) (NaF). sciepublish.comsciepublish.comrsc.org However, some studies indicate that FEC is not effective in protecting electrodes from HF exposure. osti.goviaea.orgepa.govelsevierpure.comosti.gov Sodium difluoro(oxalato) borate (B1201080) (NaDFOB) is another additive noted for its ability to mitigate degradation. mdpi.com

The table below summarizes the function of various additives in NaPF6-based electrolytes.

Table 1: Functions of Common Electrolyte Additives| Additive | Function | Reference |

|---|---|---|

| Fluoroethylene Carbonate (FEC) | Film-Forming | sciepublish.comsciepublish.commdpi.com |

| Vinylene Carbonate (VC) | Film-Forming | sciepublish.comsciepublish.com |

| N,N-diethyltrimethylsilylamine (DETMSA) | Water Scavenger | frontiersin.org |

| 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2) | HF Scavenger | osti.goviaea.orgepa.govosti.gov |

| Bis(2,2,2-trifluoroethyl) carbonate (BSTFA) | HF and H₂O Scavenger | sciepublish.comsciepublish.com |

| Sodium Difluoro(oxalato) borate (NaDFOB) | Degradation Mitigation | mdpi.com |

Thermal Stability Analysis of NaPF6 Electrolytes and Electrode-Electrolyte Interfaces

The thermal stability of the electrolyte is a paramount safety concern for sodium-ion batteries. Exothermic reactions between the charged electrode materials and the electrolyte can lead to a self-sustaining increase in temperature, a hazardous condition known as thermal runaway.

NaPF6-based electrolytes generally begin to decompose at temperatures between 250°C and 300°C. mdpi.com However, when in contact with charged electrode materials, the onset of exothermic reactions can occur at much lower temperatures. mdpi.comresearchgate.net For instance, sodiated hard carbon can exhibit exothermic reactions starting around 150°C. mdpi.com The interaction between a sodiated tin anode and a NaPF6-based electrolyte has been shown to generate significant heat, with a major exothermic peak corresponding to the decomposition of the SEI layer. rsc.orgrsc.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating the thermal stability of electrolytes and their interactions with electrodes.

Thermogravimetric Analysis (TGA) : TGA measures the mass loss of a sample as a function of temperature. For NaPF6 electrolytes, TGA can determine the onset temperature of decomposition, indicated by a significant weight loss. For example, a NaPF6/PC electrolyte shows significant decomposition above 100°C. iphy.ac.cn

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow associated with thermal transitions in a sample. It is used to identify the onset temperatures and the amount of heat released during exothermic decomposition reactions. mdpi.comresearchgate.netiphy.ac.cn DSC studies have shown that NaPF6-based electrolytes exhibit a strong exothermic peak around 320°C. mdpi.com When in contact with charged electrodes, such as vanadium-based cathodes, the onset of exothermic peaks shifts to lower temperatures. mdpi.comresearchgate.net

The table below presents thermal stability data for NaPF6 electrolytes under various conditions.

Table 2: Thermal Stability Data for NaPF6 Electrolytes| System | Technique | Onset Temperature (°C) | Heat Generation (J/g) | Reference |

|---|---|---|---|---|

| 1M NaPF₆ in EC:DEC | DSC | ~270-300 | - | mdpi.com |

| Sodiated Sn electrode in NaPF₆ electrolyte | DSC | - | 1719.4 | rsc.orgrsc.org |

| NaPF₆/PC electrolyte | DSC | ~320 | - | mdpi.com |

| NaPF₆/PC electrolyte | TGA | >100 | - | iphy.ac.cn |

| Charged Hard Carbon in NaPF₆ electrolyte | DSC | ~150 | - | mdpi.com |

To develop a comprehensive understanding of thermal degradation, it is crucial to identify the products formed during heating. This is accomplished using a combination of ex situ and in situ analytical techniques.

Ex Situ Analysis : In this approach, battery components are analyzed after being subjected to thermal stress. Techniques such as X-ray diffraction (XRD) are used to identify changes in the crystal structure of the electrode materials. mdpi.com For example, ex situ XRD has shown that the decomposition products of charged vanadium-based cathodes in the presence of a NaPF6 electrolyte differ significantly from those of the dry electrodes. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful ex situ tool. For instance, ²³Na NMR can be used to track the formation of different sodium species, including quasi-metallic sodium clusters, in hard carbon electrodes after cycling. db-thueringen.de ¹⁹F NMR can be used to monitor the formation of NaF, a common degradation product. rsc.org

In Situ Analysis : These techniques allow for real-time monitoring of the degradation processes as they occur. While not explicitly detailed for the thermal degradation of NaPF6 in the provided context, in situ methods such as in situ gas chromatography or mass spectrometry are commonly used in battery research to track the evolution of volatile decomposition products during heating. In situ NMR has also been employed to monitor the sodiation and desodiation processes and the associated electrolyte changes during electrochemical cycling. db-thueringen.de

These advanced characterization methods provide invaluable insights into the complex thermal degradation pathways, which is critical for designing safer and more durable sodium-ion batteries.

Interfacial Chemistry and Solid Electrolyte Interphase Sei / Cathode Electrolyte Interphase Cei Formation

Mechanism of Solid Electrolyte Interphase (SEI) Formation on Anode Materials in NaPF6 Electrolytes

The SEI forms on the anode surface during the initial charging cycles, a result of the electrolyte's reductive decomposition. nih.gov This layer must be ionically conductive to allow Na+ transport but electronically insulating to prevent further electrolyte breakdown. nih.gov The composition and morphology of the SEI are highly dependent on the electrolyte formulation, including the solvent, salt, and any additives present.

The hexafluorophosphate (B91526) (PF6-) anion plays a direct and crucial role in shaping the SEI. The decomposition of the NaPF6 salt contributes significantly to the formation of inorganic species within the SEI. rsc.org A key decomposition product is sodium fluoride (B91410) (NaF), which is considered a vital component for a stable and effective SEI. acs.orgcsic.es The presence of NaF is believed to enhance the mechanical robustness and passivating properties of the SEI layer.

In carbonate-based electrolytes, the decomposition of NaPF6 can lead to the formation of species like NaF, Na2CO3, and sodium phosphates (e.g., Na3PO4). nih.govsciepublish.com Without additives, electrolytes containing NaPF6 can form an unstable SEI rich in Na2CO3 and Na3PO4. nih.gov However, the introduction of additives like fluoroethylene carbonate (FEC) can promote the formation of a more stable, NaF-rich SEI. csic.esnih.gov Theoretical studies have shown that anion decomposition can be influenced by radical species produced from the chemical reduction of the solvent. acs.org

The SEI is often described as a mosaic or layered structure, with both organic and inorganic components. d-nb.infofrontiersin.org The decomposition of solvent molecules, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), leads to the formation of organic species like sodium ethylene dicarbonate (B1257347) (SEDC) and sodium alkyl carbonates. uri.eduscispace.com The interplay between anion and solvent decomposition dictates the final composition and structure of the SEI. For instance, in some ether-based electrolytes, the SEI is found to be thin and rich in inorganic compounds like NaF and Na2O, which are decomposition products of the salt and trace oxygen, respectively. researchgate.net

The solvation structure of Na+ ions in the electrolyte significantly influences the SEI formation process. rsc.orgacs.org The arrangement of solvent molecules and anions around the Na+ cation determines which species are present at the electrode-electrolyte interface and are thus more likely to be reduced.

In conventional, low-concentration electrolytes (around 1 M), Na+ is typically strongly solvated by solvent molecules. acs.org This can lead to an SEI that is rich in organic decomposition products from the solvent. acs.org As the salt concentration increases, more anions enter the Na+ solvation sheath, forming contact ion pairs (CIPs) and aggregates (AGGs). rsc.org This increased presence of the PF6- anion at the interface can lead to a more anion-derived, inorganic-rich SEI. rsc.org

The type of solvent also plays a critical role. Ether-based solvents, for example, can lead to the formation of a thin, uniform, and dense SEI with a higher proportion of inorganic species compared to the thicker, fluffier, and more organic-rich SEI formed in carbonate-based electrolytes. arxiv.orguchicago.edu The weaker interaction between Na+ and ether solvents can facilitate faster ion diffusion at the SEI/electrolyte interface. researchgate.net Modulating the solvation structure by using co-solvents or increasing salt concentration is a key strategy for engineering a desirable SEI. rsc.org

A variety of advanced analytical techniques are employed to characterize the composition, morphology, and thickness of the SEI layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to identify the chemical composition and bonding environments of the elements within the SEI. uri.educsic.esresearchgate.net By analyzing the core level spectra of elements like C, O, F, Na, and P, researchers can identify specific organic and inorganic components of the SEI, such as sodium alkoxides, NaF, Na2O, and phosphate (B84403) species. researchgate.netarxiv.org Depth profiling, which involves sputtering away layers of the SEI with an ion beam, allows for the analysis of the SEI's composition as a function of depth, revealing its layered structure. arxiv.orguchicago.edu

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the SEI's morphology and thickness. frontiersin.org Cryogenic TEM (cryo-TEM) is particularly valuable as it allows for the observation of the SEI in its native, frozen state, minimizing damage from the electron beam and providing a more accurate representation of its structure. nih.govfrontiersin.orgnih.gov Cryo-TEM studies have revealed the multilayered nature of the SEI and the differences in morphology between SEIs formed in different electrolytes. nih.gov

Electron Energy Loss Spectroscopy (EELS): Often used in conjunction with TEM, EELS provides information about the elemental composition and electronic structure of the SEI at the nanoscale. researchgate.net Cryogenic EELS can be used to probe light elements and their bonding within the SEI. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another surface-sensitive technique that provides detailed molecular and elemental information about the SEI with high spatial resolution. d-nb.inforesearchgate.net It can be used to create 3D chemical maps of the SEI, revealing the spatial distribution of its various components. d-nb.info

Table 1: Spectroscopic and Microscopic Characterization of SEI Layers in NaPF6 Electrolytes

| Analytical Technique | Information Obtained | Key Findings in NaPF6 Systems |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and depth profiling of the SEI. arxiv.orgresearchgate.net | Identifies NaF, Na2O, Na2CO3, sodium alkyl carbonates (RCH2ONa), and phosphate species (NaxPOyFz) as common SEI components. uri.eduresearchgate.netcsic.es Reveals a layered structure, often with an organic-rich outer layer and an inorganic-rich inner layer. arxiv.orguchicago.edu |

| Transmission Electron Microscopy (TEM) / Cryo-TEM | Morphology, thickness, and structure of the SEI. frontiersin.orgnih.gov | Shows that SEI in ether-based electrolytes is often thin and uniform, while in carbonate-based electrolytes it can be thicker and less uniform. arxiv.orguchicago.edu Cryo-TEM reveals multilayer structures, for example, an outer NaF-rich amorphous phase and an inner Na3PO4 phase when FEC is used. nih.gov |

| Electron Energy Loss Spectroscopy (EELS) / Cryo-EELS | Elemental composition and electronic structure at the nanoscale. nih.govresearchgate.net | Complements TEM by providing chemical information about the observed structures. researchgate.net |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular and elemental composition with high spatial resolution; 3D chemical mapping. d-nb.inforesearchgate.net | Provides detailed spatial distribution of different SEI components, confirming the heterogeneous nature of the SEI. d-nb.inforesearchgate.net |

Cathode Electrolyte Interphase (CEI) Formation and Stability in NaPF6 Electrolyte Systems

Similar to the SEI on the anode, a passivating layer known as the Cathode Electrolyte Interphase (CEI) forms on the cathode surface due to electrolyte oxidation at high potentials. oaepublish.comsemanticscholar.org A stable CEI is crucial for preventing continuous electrolyte decomposition, protecting the cathode structure from degradation, and ensuring stable long-term cycling. researchgate.netsemanticscholar.orgmdpi.com

The composition of the CEI in NaPF6-based electrolytes is also influenced by the decomposition of both the salt and the solvent. researchgate.net The PF6- anion can decompose at high voltages, contributing to the formation of inorganic species in the CEI. acs.org In ether-based electrolytes like 1 M NaPF6 in diglyme (B29089), a unique polymer-inorganic CEI has been identified on high-voltage cathodes, contributing to excellent cyclability and rate capability. researchgate.net This stable CEI helps to facilitate fast charge transfer. researchgate.net The use of additives can also play a significant role in forming a more robust and effective CEI. sciepublish.comresearchgate.net

Interfacial Stability and Its Correlation with Electrochemical Performance

A stable, thin, and uniform SEI with high ionic conductivity allows for efficient Na+ transport while effectively preventing further electrolyte reduction. researchgate.net This leads to high coulombic efficiency and long cycle life. For instance, the formation of a dense and uniform SEI with a high content of inorganic species like NaF in ether-based electrolytes contributes to superior cycling stability. acs.orgarxiv.org Conversely, a thick, porous, or unstable SEI, often rich in organic components, can lead to poor performance. arxiv.org

Similarly, a stable CEI protects the cathode from oxidative degradation and suppresses side reactions with the electrolyte, which is particularly important for high-voltage cathode materials. researchgate.netsemanticscholar.org The formation of a robust CEI has been shown to enable excellent high-voltage cycling stability. researchgate.net The synergistic effect of stable SEI and CEI layers is essential for achieving high-performance sodium-ion batteries.

Strategies for Interfacial Chemistry Modulation to Enhance Battery Performance

Several strategies are employed to control and improve the properties of the SEI and CEI in NaPF6-based electrolytes:

Electrolyte Additives: The use of additives like fluoroethylene carbonate (FEC) is a widely adopted and effective strategy. sciepublish.comacs.org FEC is preferentially reduced on the anode surface, forming a stable, NaF-rich SEI that improves cycling stability and capacity retention. nih.govnih.govsciepublish.com Other additives are also being explored to enhance the stability of both the SEI and CEI. sciepublish.com

Electrolyte Concentration: Adjusting the salt concentration can modify the Na+ solvation structure, thereby influencing the composition of the interfacial layers. rsc.org Higher concentrations can promote the formation of an anion-derived, inorganic-rich SEI, which can be more stable. rsc.org

Solvent Selection: The choice of solvent has a profound impact on interfacial chemistry. Ether-based electrolytes, for example, have been shown to form more stable and efficient SEI and CEI layers compared to traditional carbonate-based electrolytes in certain systems. arxiv.orgresearchgate.netresearchgate.net

Artificial Interphases: A proactive approach involves creating an artificial SEI or CEI layer on the electrode surface before cell assembly. This pre-formed layer can be designed to have optimal properties for stability and ionic transport. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| Sodium Hexafluorophosphate | NaPF6 |

| Sodium Fluoride | NaF |

| Sodium Carbonate | Na2CO3 |

| Sodium Phosphate | Na3PO4 |

| Fluoroethylene Carbonate | FEC |

| Ethylene Carbonate | EC |

| Propylene Carbonate | PC |

| Sodium Ethylene Dicarbonate | SEDC |

| Sodium Oxide | Na2O |

| Diglyme | |

| Contact Ion Pairs | CIPs |

| Aggregates | AGGs |

| Dimethoxyethane | DME |

| Diethylene Carbonate | DEC |

| Sodium Perchlorate (B79767) | NaClO4 |

| Sodium Bis(fluorosulfonyl)imide | NaFSI |

| Sodium (trifluoromethanesulfonyl)(fluorosulfonyl)imide | NaFTFSI |

| Sodium Bis(trifluoromethanesulfonyl)imide | NaTFSI |

| Lithium Hexafluorophosphate | LiPF6 |

| Lithium Bis(fluorosulfonyl)imide | LiFSI |

| 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene | FM2 |

| Difluoroethylene Carbonate | DFEC |

| 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether | HFE |

| Sodium Iron Phosphate | NFPO |

| Di-tert-butyl dicarbonate | DTD |

| Tris(trimethylsilyl) phosphite | TMSP |

| Vinylene Carbonate | VC |

| Sodium Oxalyldifluoroborate | NaODFB |

| Tetraethylene glycol dimethyl ether | TEGDME |

| Trimethyl phosphite | TMP |

| Tin Phosphide | |

| Sodium Hydroxide (B78521) | NaOH |

| Hydrofluoric Acid | HF |

| Sodium Iron Vanadium Phosphate | NVP |

| Sodium Vanadium Phosphate Fluoride | NVPOF |

| NaCu1/9Ni2/9Fe1/3Mn1/3O2 | NCMFNZO |

| Triethyl phosphate | TEP |

| Poly(ethylene oxide) | PEO |

| Titanium Dioxide | TiO2 |

| Hydroxyethyl cellulose | HEC |

| Lithium Manganese Oxide | LiMn2O4 |

| Lithium Nickel Cobalt Oxide |

Electrochemical Performance Analysis of Napf6 Based Electrolytes in Sodium Ion Battery Systems

Compatibility and Performance with Various Anode Materials

Hard Carbon Anodes

Hard carbon is a promising anode material for SIBs due to its abundance and high specific capacity. ucsd.edu The performance of hard carbon anodes is notably dependent on the electrolyte composition.

Ether-based electrolytes generally demonstrate superior performance with hard carbon anodes compared to carbonate-based electrolytes. ucsd.edunih.gov For instance, hard carbon in a tetraethylene glycol dimethyl ether (TEGDME)-based electrolyte with NaPF6 exhibits enhanced rate capability, capacity retention, and coulombic efficiency. nih.gov The use of a 1 M NaPF6 in diethylene glycol dimethyl ether (DME) for a full cell with a hard carbon anode resulted in an initial coulombic efficiency (ICE) of 87.69% for the hard carbon half-cell and 78.5% for the full cell, with a cyclic stability of 92% over 200 cycles. researchgate.net

Modifications to the electrolyte can further enhance performance. The introduction of a step-by-step desolvation strategy in a 1 M NaPF6-G2 electrolyte led to a high capacity retention of 82.3% at a high current density of 2 A g⁻¹ and 70.3% at 5 A g⁻¹. pnas.org In a pristine 1 M NaPF6-G2 electrolyte, the capacity retention was significantly lower at the same current densities. pnas.org Another study showed that an optimized hard carbon anode in an ether-based electrolyte with NaPF6 delivered a reversible capacity of 321.5 mAh g⁻¹ at 50 mA g⁻¹ and maintained 86.9% of its capacity after 2000 cycles at 1 A g⁻¹. nih.gov

The addition of additives to carbonate electrolytes has also been explored. The use of butyl-1,4-di(methylpyrrolidinium) di[hexafluorophosphate] (C4di[mPy]di[PF6]) as an additive in an ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC) electrolyte improved the capacity retention of a Na||HC half-cell to 90.4% after 400 cycles at 100 mA g⁻¹. mdpi.com

Interactive Data Table: Performance of Hard Carbon Anodes with NaPF6 Electrolytes

| Electrolyte Composition | Initial Coulombic Efficiency (ICE) | Capacity/Capacity Retention | Cycling Conditions | Reference |

| 1 M NaPF6 in DME | 87.69% (half-cell) | 94% capacity retention | 100 cycles at 1C-2C | researchgate.net |

| 1 M NaPF6 in DME | 78.5% (full cell) | 92% capacity retention | 200 cycles at 1C-2C | researchgate.net |

| 1 M NaPF6-G2 (predesolvated) | - | 94.1% capacity retention | 4000 cycles at 0.5 A g⁻¹ | pnas.org |

| 1 M NaPF6-G2 (predesolvated) | - | 91% capacity retention | 4500 cycles at 1 A g⁻¹ | pnas.org |

| Optimized ether-based | - | 321.5 mAh g⁻¹ | at 50 mA g⁻¹ | nih.gov |

| Optimized ether-based | - | 86.9% capacity retention | 2000 cycles at 1 A g⁻¹ | nih.gov |

| EC/DMC + 2 wt% C4di[mPy]di[PF6] | - | 90.4% capacity retention | 400 cycles at 100 mA g⁻¹ | mdpi.com |

| EC/DMC + 2 wt% C4di[mPy]di[PF6] | - | 82% capacity retention | 500 cycles at 300 mA g⁻¹ | mdpi.com |

Sodium Metal Anodes

Sodium metal anodes offer high theoretical specific capacity but are plagued by issues like dendrite growth and unstable SEI formation. oaepublish.com The electrolyte plays a crucial role in mitigating these challenges.

Ether-based electrolytes are generally more compatible with sodium metal anodes than carbonate-based ones. researchgate.net Glyme-based electrolytes, for example, promote the formation of a stable and inorganic-rich SEI containing Na2O and NaF, which enables dendrite-free sodium plating. rsc.org In contrast, carbonate-based electrolytes without additives tend to form an unstable SEI, leading to continuous electrolyte consumption. nih.gov

The addition of fluoroethylene carbonate (FEC) to a 1 M NaPF6 in DME electrolyte was shown to improve the coulombic efficiency of a Na3V2(PO4)3 (NVP)||Na cell. nih.gov However, FEC's reactivity with the sodium metal can lead to an unstable SEI. nih.gov To counteract this, the addition of 1,1,1,3,3,3-hexafluoroisopropylmethyl ether (HFPM) was found to stabilize the sodium metal surface. nih.gov A Na||Na symmetric cell with a 1 M NaPF6-DME/FEC/HFPM electrolyte exhibited stable cycling for 800 hours. nih.gov

In another study, the introduction of bis(2,2,2-trifluoroethyl) ether (BTFE) as a diluent in a concentrated NaFSI in DME electrolyte created a localized high-concentration electrolyte, which enabled dendrite-free sodium deposition and stable cycling of a Na3V2(PO4)3/Na battery with 90.8% capacity retention after 4000 cycles. rsc.org

Interactive Data Table: Performance of Sodium Metal Anodes with NaPF6 Electrolytes

| Electrolyte Composition | Performance Metric | Cycling Conditions | Reference |

| 1 M NaPF6 in DME/FEC/HFPM | Stable cycling for 800 h | 0.5 mA cm⁻², 0.5 mAh cm⁻² | nih.gov |

| 1 M NaPF6 in DME/FEC/HFPM | Stable cycling for 800 h | 1 mA cm⁻², 1 mAh cm⁻² | nih.gov |

| 0.3 M NaPF6 with BSTFA | 92.63% capacity retention | 1955 cycles at 2C | mdpi.com |

| 1 M NaPF6 in DME | Poor cycling performance | - | nih.gov |

| 2.1 M NaFSI in DME/BTFE | 90.8% capacity retention | 4000 cycles | rsc.org |

Other Anode Materials

Besides hard carbon and sodium metal, research has also explored other anode materials with NaPF6-based electrolytes, such as alloy and conversion-type anodes.

For antimony-tin (SbSn) microparticle anodes, ether-based electrolytes have shown significant advantages over carbonate-based ones. In a 1 M NaPF6/EGDEE (ethylene glycol diethyl ether) electrolyte, SbSn anodes maintained a high capacity of 582.3 mAh g⁻¹ after 100 cycles at 0.2 A g⁻¹. polyu.edu.hk Similarly, in a 1 M NaPF6/THF (tetrahydrofuran) electrolyte, the capacity was 507.6 mAh g⁻¹ under the same conditions. polyu.edu.hk These results highlight the critical role of the SEI formed in ether solvents in stabilizing alloy anodes. polyu.edu.hk

A continuous-flow synthesis method was used to create high-entropy sodium vanadium fluorophosphate, which was tested in an electrolyte of 1.0 M NaPF6 in a mixture of EC, DMC, and ethyl methyl carbonate (EMC) with 5% FEC, demonstrating its potential for high rate capacity. acs.org

Compatibility and Performance with Various Cathode Materials

The stability and performance of the cathode are equally dependent on the electrolyte composition. The formation of a stable cathode electrolyte interphase (CEI) is crucial for preventing side reactions and ensuring long cycle life.

Layered Oxide Cathodes

Layered transition metal oxides are a prominent class of cathode materials for SIBs. mdpi.com The choice of electrolyte can significantly impact their structural stability and electrochemical performance.

For an O3-type NaCrO2 cathode, an electrolyte of 0.5 M NaPF6 in propylene (B89431) carbonate (PC) with fluoroethylene carbonate (FEC) was used. mdpi.com In a study on a P2-type Na0.67[Fe0.5Mn0.5]O2 cathode, an electrolyte of 1 M NaPF6 in EC:PC (1:1) was employed. bohrium.com

Research on a NaNi1/3Fe1/3Mn1/3O2 cathode in a full cell with a hard carbon anode showed that an optimized electrolyte of 1 M NaPF6 in PC-EMC (1:1 v/v) with 2 wt% FEC, 1 wt% PST, and 1 wt% DTD additives enabled the cell to maintain up to 92.2% of its capacity after 1,000 cycles at 1C. nih.gov The additives were found to promote the formation of a robust SEI on the anode and a dense CEI on the cathode. nih.gov

For a high-voltage O3-type layered oxide, an electrolyte consisting of 1 M NaPF6 in EC/DEC (1/1, V/V) with 1 vol% FEC was utilized to stabilize the material at high voltages. acs.orgnih.gov

Interactive Data Table: Performance of Layered Oxide Cathodes with NaPF6 Electrolytes

| Cathode Material | Electrolyte Composition | Performance Metric | Cycling Conditions | Reference |

| NaNi1/3Fe1/3Mn1/3O2 | 1 M NaPF6 in PC-EMC + additives | 92.2% capacity retention | 1000 cycles at 1C | nih.gov |

| Na0.67MnO2 | 1 M NaPF6 in DEGDME + HFME | 87.3% capacity retention | 350 cycles | rsc.org |

| O3-Type Layered Oxide | 1 M NaPF6 in EC/DEC + 1 vol% FEC | High-voltage stabilization | - | acs.orgnih.gov |

| P2-Type Na0.67[Fe0.5Mn0.5]O2 | 1 M NaPF6 in EC:PC (1:1) | - | - | bohrium.com |

| O3-NaCrO2 | 0.5 M NaPF6 in PC:FEC | - | - | mdpi.com |

Polyanionic Cathodes

Polyanionic compounds are another important class of cathode materials, known for their structural stability.

For a Na3V2(PO4)3 (NVP) cathode, a 1 M NaPF6 in DME electrolyte showed a high initial coulombic efficiency of 92.6% in a half-cell. researchgate.net In a full cell with a hard carbon anode, the ICE was 78.5%. researchgate.net When paired with a sodium metal anode in a 1 M NaPF6-DME/FEC/HFPM electrolyte, NVP||Na cells demonstrated excellent capacity retention of 94% after 2000 cycles and a high average coulombic efficiency of 99.9% at 5C. nih.gov

A NaVPO4F cathode tested with a NaPF6-based electrolyte delivered a discharge capacity of 136 mAh g⁻¹ at 14.3 mA g⁻¹ with an average discharge voltage of about 4.0 V. bestmag.co.uknih.gov

For an olivine (B12688019) iron phosphate (B84403) (NaFePO4) cathode, a 1 M NaPF6 in diglyme (B29089) electrolyte enabled excellent capacity retention of 96% and 98% after 500 cycles at 1C and 5C, respectively. osti.gov A full cell using a pre-sodiated Na0.9FePO4 cathode and a hard carbon anode in the same electrolyte demonstrated a remarkable capacity retention of about 84% at 3C and 5C after 1000 cycles. osti.gov

Interactive Data Table: Performance of Polyanionic Cathodes with NaPF6 Electrolytes

| Cathode Material | Electrolyte Composition | Performance Metric | Cycling Conditions | Reference |

| Na3V2(PO4)3 (NVP) | 1 M NaPF6 in DME | 92.6% ICE (half-cell) | - | researchgate.net |

| NVP | Na cell | 1 M NaPF6-DME/FEC/HFPM | 94% capacity retention | |

| NaVPO4F | NaPF6-based | 136 mAh g⁻¹ discharge capacity | at 14.3 mA g⁻¹ | bestmag.co.uknih.gov |

| NaFePO4 | 1 M NaPF6 in Diglyme | 96% capacity retention | 500 cycles at 1C | osti.gov |

| NaFePO4 | 1 M NaPF6 in Diglyme | 98% capacity retention | 500 cycles at 5C | osti.gov |

| Na0.9FePO4 | hard carbon | 1 M NaPF6 in Diglyme | ~84% capacity retention |

Prussian Blue Analogues

Prussian Blue analogues (PBAs) are considered promising cathode materials for SIBs due to their open-framework structure, which allows for the facile intercalation and deintercalation of sodium ions, and their low cost. macsenlab.comresearchgate.net The electrochemical performance of PBA cathodes is significantly influenced by the composition of the NaPF6-based electrolyte.

Studies have shown that an electrolyte comprising 1M NaPF6 in a mixture of ethylene carbonate (EC) and propylene carbonate (PC), with the addition of fluoroethylene carbonate (FEC) as an additive, provides excellent performance for sodium Prussian Blue cathodes. um.es In one study, an electrolyte of 1M NaPF6 in EC:PC with 2% FEC demonstrated a high reversible specific charge of 130 mAh g⁻¹ and maintained 87% of its capacity after 40 cycles in a C-rate capability test. um.es The presence of a stable passivation layer on the electrode surface, formed through interactions with the electrolyte, has been identified as crucial for the stability of PBA electrodes. acs.org

The synthesis method of PBAs also plays a role in their electrochemical behavior. Rapid precipitation during synthesis can lead to defects and the inclusion of interstitial water, which can negatively impact performance. acs.org However, methods to produce highly crystalline PBAs with fewer defects have been developed, leading to high reversible capacities of 150 mAh g⁻¹ and good rate performance. acs.org Mild heat treatment of PBAs has also been shown to reduce lattice water, resulting in smaller voltage hysteresis, improved rate capability, and capacity retention of over 80% after 750 cycles. rsc.org

| Electrolyte Composition | Cathode Material | Key Performance Metrics | Reference |

|---|---|---|---|

| 1M NaPF6 in EC:PC:FEC (49:49:2) | Sodium Prussian Blue | Reversible specific charge: 130 mAh g⁻¹, Capacity retention: 87% after 40 cycles | um.es |

| 1M NaPF6 in sulfone | Na2NixMnyFe(CN)6 | Reversible capacity: 150 mAh g⁻¹, High rate performance: 77 mAh g⁻¹ at 1600 mA g⁻¹ | acs.org |

Organic Cathodes

Organic cathode materials are emerging as a sustainable alternative to inorganic cathodes due to their tunable structures, low cost, and environmental benignity. The performance of these organic cathodes is closely tied to the choice of electrolyte.

Covalent organic frameworks (COFs) are a class of porous crystalline polymers that have shown promise as cathode materials for SIBs. chinesechemsoc.org When used with a 1.0 M NaPF6 electrolyte in 1,2-dimethoxyethane, a 3D COF cathode exhibited distinct redox peaks, indicating reversible sodium ion storage. chinesechemsoc.org The stability of the COF in the electrolyte is a key factor for long-term battery performance. chinesechemsoc.org

Layered organic cathodes, such as those based on tetracyanoquinodimethane (TAQ), have also demonstrated high energy and power densities in SIBs. acs.org A TAQ-based cathode in an electrolyte of 1M NaPF6 in a mixture of DME and Diglyme (1:1) delivered a high electrode-level specific capacity. acs.org A full cell using this system showed a cathode capacity of 196 mAh g⁻¹ after 5000 cycles at 2 A g⁻¹, corresponding to a capacity retention of 94%. acs.org

| Electrolyte Composition | Organic Cathode Material | Key Performance Metrics | Reference |

|---|---|---|---|

| 1.0 M NaPF6 in 1,2-dimethoxyethane | 3D Covalent Organic Framework (3D-TP-HATN-COF) | Distinct reduction peaks at 3.91 and 3.58 V vs. Na+/Na, indicating reversible redox reactions. | chinesechemsoc.org |

| 1M NaPF6 in DME/Diglyme (1:1) | TAQ-based layered organic cathode | Electrode-level cathode capacity of 196 mAh g⁻¹ after 5000 cycles at 2 A g⁻¹ (94% capacity retention). | acs.org |

Impact of Electrolyte Concentration on Electrochemical Performance

The concentration of the NaPF6 salt in the electrolyte has a significant impact on its physical and electrochemical properties, such as ionic conductivity, viscosity, and ultimately, the battery's performance. rsc.orgrsc.org While a 1 M concentration is often considered the standard, research has shown that this may not always be the optimal choice. rsc.org

Studies have found that while 1 M NaPF6 in a mixture of ethylene carbonate and diethyl carbonate (EC:DEC) exhibits the highest bulk conductivity, electrolytes with lower concentrations can provide comparable cycling performance in sodium-ion coin cells. rsc.org In fact, at both 20 °C and 50 °C, lower concentration electrolytes performed similarly to the 1 M solution, even at a relatively high discharge rate of 2C. rsc.org This suggests that for certain applications, using a lower concentration of the expensive NaPF6 salt could be a viable cost-saving measure without compromising performance. rsc.org

Conversely, some studies have suggested that higher electrolyte concentrations (>2 M) could be beneficial for battery performance due to different degradation dynamics at the sodium metal-electrolyte interface. researchgate.net

| NaPF6 Concentration | Solvent | Key Finding | Reference |

|---|---|---|---|

| 1 M | EC:DEC | Highest bulk conductivity. | rsc.orgrsc.org |

| Lower than 1 M | EC:DEC | Comparable cycling performance to 1 M electrolyte at 20 °C and 50 °C. | rsc.org |

| >2 M | Not specified | May be beneficial to battery performance due to different degradation dynamics at the sodium metal-electrolyte interface. | researchgate.net |

Low-Temperature Performance and Electrochemical Dynamics

The performance of SIBs can be significantly hindered at low temperatures due to factors such as decreased electrolyte conductivity and slower ion diffusion kinetics. cip.com.cn Research into the low-temperature behavior of NaPF6-based electrolytes is crucial for expanding the operational range of SIBs.

Studies on 1 M NaPF6 in various binary solvent mixtures have revealed different low-temperature characteristics. For instance, a 1 M NaPF6 solution in EC:DEC transitions to a quasi-solid state at -8 °C, while in EC:DMC it occurs at -13 °C, and in EC:DME at -21 °C. mdpi.com Interestingly, despite freezing at a higher temperature, the EC:DEC-based electrolyte showed more modest growth in charge transfer resistance at very low temperatures (-20 to -40 °C) compared to EC:DMC and EC:DME based electrolytes. mdpi.com This makes it a promising candidate for low-temperature applications. mdpi.com

The choice of solvent plays a critical role in low-temperature performance. For example, an electrolyte of 1 M NaPF6 in tetrahydrofuran (B95107) (THF) has shown good rate performance at -5 °C and -20 °C. researchgate.net The desolvation of sodium ions at the electrode-electrolyte interface is a rate-limiting step at low temperatures, and the composition of the electrolyte can influence the structure of the solid electrolyte interphase (SEI) and thus the ion transport kinetics. labapress.com

| Electrolyte Composition | Key Low-Temperature Characteristic | Reference |

|---|---|---|

| 1 M NaPF6 in EC:DEC | Transitions to a quasi-solid state at -8 °C. Charge transfer resistance increases by only 1.7 times between -20 °C and -40 °C. | mdpi.com |

| 1 M NaPF6 in EC:DMC | Transitions to a quasi-solid state at -13 °C. Charge transfer resistance increases 36 times between -20 °C and -40 °C. | mdpi.com |

| 1 M NaPF6 in EC:DME | Transitions to a quasi-solid state at -21 °C. Charge transfer resistance increases 450 times between -20 °C and -40 °C. | mdpi.com |

| 1 M NaPF6 in THF | Enables good rate performance of hard carbon electrodes at -5 °C and -20 °C. | researchgate.net |

Advanced Characterization Techniques for Napf6 Electrolyte Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (Liquid and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for probing the local chemical environments of specific nuclei within the NaPF₆ electrolyte system. Both liquid-state and solid-state NMR are instrumental in elucidating the complex interactions and reactions occurring within the battery.

Probing Solvation Structure and Ion Dynamics (e.g., ²³Na NMR, ¹⁹F NMR)

Multinuclear NMR, particularly focusing on ²³Na and ¹⁹F, offers a direct window into the solvation structure and ionic transport properties of NaPF₆ electrolytes. The chemical shifts and relaxation times of these nuclei are highly sensitive to their immediate surroundings.

²³Na NMR is particularly valuable due to the high natural abundance and sensitivity of the sodium nucleus. nih.gov Studies have shown that the ²³Na chemical shift can indicate the degree of ion pairing. scispace.com In solvents with medium polarity, an upfield shift with increasing NaPF₆ concentration suggests interactions between the cation and anion, potentially forming solvent-separated or contact ion pairs. scispace.com In contrast, in highly solvating solvents, minimal changes in the chemical shift indicate less ionic association. scispace.com The quadrupolar nature of the ²³Na nucleus also makes its relaxation times a sensitive probe of the local electric field gradient, which is influenced by the symmetry of the solvation shell. nih.gov

¹⁹F NMR provides complementary information from the anion's perspective. The chemical shift of ¹⁹F in the PF₆⁻ anion is also influenced by ion-solvent and ion-ion interactions. scispace.comaip.org Diffusion-Ordered Spectroscopy (DOSY) NMR, using both ¹H and ¹⁹F nuclei, can determine the self-diffusion coefficients of the solvent molecules and the PF₆⁻ anion, respectively. cam.ac.ukrsc.org Research has shown that as the concentration of NaPF₆ increases, the diffusion coefficients of both the anion and the solvent molecules decrease, which is attributed to increased viscosity and a greater degree of ion pairing. cam.ac.uk

Neutron total scattering combined with empirical potential structure refinement has been used to characterize the solvent structure around the ions in a NaPF₆ solution in diglyme (B29089). core.ac.uk This study revealed that a majority of the sodium ions are bound in Na⁺(diglyme)₂ complexes, which is the necessary conformation for intercalation into graphite. core.ac.uk The remaining sodium ions form various contact ion pairs with the PF₆⁻ anion. core.ac.uk

Table 1: Selected NMR Parameters for NaPF₆ Electrolyte Analysis

| Nucleus | NMR Technique | Information Gained | Key Findings |

| ²³Na | Chemical Shift | Ion pairing, solvation environment | Upfield shift with concentration indicates ion-cation interaction. scispace.com |

| Relaxation | Symmetry of solvation shell | Sensitive to local electric field gradient changes. nih.gov | |

| ¹⁹F | Chemical Shift | Anion-solvent and anion-ion interactions | Concentration-dependent shifts reveal changes in the anionic environment. scispace.com |

| DOSY | Anion self-diffusion coefficient | Decreases with increasing salt concentration due to higher viscosity and ion pairing. cam.ac.uk | |

| ¹H | DOSY | Solvent self-diffusion coefficient | Decreases with increasing salt concentration. cam.ac.uk |

Degradation Product Identification via NMR

The stability of the NaPF₆ salt and the solvent is crucial for the long-term performance of sodium-ion batteries. NMR spectroscopy is a primary tool for identifying the products of electrolyte degradation. The hydrolysis of NaPF₆, often initiated by trace amounts of water, is a significant degradation pathway that leads to the formation of hydrofluoric acid (HF). osti.govosti.govresearchgate.net

³¹P and ¹⁹F NMR are particularly effective in monitoring the decomposition of the PF₆⁻ anion. The appearance of new signals in the ³¹P and ¹⁹F spectra can be attributed to the formation of various phosphorus-containing byproducts. osti.govresearchgate.net For instance, signals corresponding to species like difluorophosphoric acid (O=PF₂(OH)) have been identified in aged NaPF₆-based electrolytes. osti.govresearchgate.net Studies have shown that even in battery-grade electrolytes with very low water content (<20 ppm), HF formation can be observed. osti.govosti.gov The presence of HF can then catalyze further decomposition of the carbonate solvents. osti.gov

Table 2: Common NaPF₆ Degradation Products Identified by NMR

| Degradation Product | NMR Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| Hydrofluoric Acid (HF) | ¹⁹F | Varies with conditions | osti.govosti.gov |

| Difluorophosphoric Acid (O=PF₂(OH)) | ¹⁹F, ³¹P | ~80-82 (¹⁹F) | osti.govresearchgate.net |

| Other Phosphorus Oxyfluorides (POₓFᵧ) | ³¹P | -5 to -30 | researchgate.net |

Operando and In Situ NMR for Real-Time Analysis

To understand the dynamic changes within a battery during operation, operando and in situ NMR techniques are invaluable. acs.org These methods allow for the real-time monitoring of the electrolyte and electrodes as the battery is charging and discharging.

Operando ²³Na NMR experiments on cells with hard carbon anodes and NaPF₆ electrolyte have been used to track the different sodium environments. researchgate.netresearchgate.netbohrium.com These studies can distinguish between sodium in the electrolyte, sodium intercalated into the hard carbon, and metallic sodium plating. bohrium.comrsc.org For instance, a characteristic peak at approximately -10 ppm is often assigned to the NaPF₆ electrolyte, while a large shift to around 1135 ppm indicates the formation of metallic sodium. researchgate.net The evolution of these signals provides direct insight into the sodium storage mechanisms and the formation of the solid electrolyte interphase (SEI). rsc.org

In situ NMR can also be used to study the structural changes within the entire cell. simba-h2020.eueuropa.eu By monitoring the NMR signals during cycling, researchers can correlate electrochemical events with specific chemical and structural transformations. simba-h2020.eu This real-time analysis is crucial for understanding failure mechanisms, such as dendrite growth, and for developing strategies to improve battery performance and safety. bohrium.com

X-ray Based Techniques

X-ray based techniques are indispensable for characterizing the structural and chemical properties of the materials within a sodium-ion battery, from the crystalline structure of the electrodes to the chemical composition of the thin interfacial layers.

X-ray Photoelectron Spectroscopy (XPS) and High-Resolution XPS (HRXPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is extensively used to study the solid electrolyte interphase (SEI) formed on the surface of the electrodes.

By analyzing the core level spectra of elements like C, O, F, Na, and P, the chemical composition of the SEI can be determined. In NaPF₆-based electrolytes, the SEI is often found to be composed of both organic and inorganic species. For example, XPS studies on the SEI formed on hard carbon anodes have identified the presence of sodium fluoride (B91410) (NaF) as a major reduction product of the NaPF₆ salt. researchgate.net The F 1s spectrum typically shows a peak for P-F bonds from the salt and another for Na-F bonds in the SEI. researchgate.net

Depth profiling, where the surface is incrementally sputtered away with an ion beam, combined with XPS allows for the analysis of the SEI composition as a function of depth. rsc.org This can reveal the layered structure of the SEI. High-Resolution XPS (HRXPS) provides more detailed chemical state information, which is crucial for distinguishing between different chemical species with similar binding energies. researchgate.net For instance, HRXPS can help differentiate between various carbon-oxygen and carbon-hydrogen species originating from solvent decomposition. researchgate.net

Table 3: Typical XPS Binding Energies for SEI Components in NaPF₆ Electrolytes

| Element | Core Level | Binding Energy (eV) | Attributed Species | Reference |

| C | 1s | ~284.8 | C-C, C-H | researchgate.net |

| ~288.2 | C-O (e.g., sodium alkoxides) | researchgate.net | ||

| O | 1s | ~530.9 | Na-O (e.g., Na₂O) | researchgate.net |

| ~535.5 | C-O (e.g., sodium alkoxides) | researchgate.net | ||

| F | 1s | ~683.8 | Na-F | researchgate.net |

| ~686.4 | P-F (residual NaPF₆) | researchgate.net | ||

| Na | 1s | Varies | Various sodium compounds | rsc.org |

| P | 2p | Varies | Phosphorus species (e.g., NaₓPFᵧ, NaₓPOᵧFz) | researchgate.netrsc.org |

X-ray Diffraction (XRD) and Synchrotron XRD

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of materials. In the context of NaPF₆ research, it is used to analyze the phase and crystallinity of the electrode materials and can also provide information about the salt itself. For instance, XRD can confirm the absence of agglomerated NaPF₆ particles in solid polymer electrolytes, indicating good salt dissolution. researchgate.netresearchgate.net

Ex situ XRD is performed on electrodes harvested from cells at different states of charge to track the structural evolution of the electrode material as sodium ions are inserted and removed. osti.gov This provides valuable information about the phase transitions that occur during cycling.